3-Bromo-2-fluorobenzaldehyde

Analytical Specification Quality Control Procurement Compliance

Researchers requiring sequential, chemoselective aryl functionalization often face isomer-dependent variability in cross-coupling yields. 3-Bromo-2-fluorobenzaldehyde resolves this with its ortho-fluorine / meta-bromine pattern that provides orthogonal reactivity handles. • Orthogonal Reactivity: Bromine at C-3 undergoes selective Suzuki, Heck, or Sonogashira coupling while the C-2 fluorine remains intact for later SNAr or pharmacokinetic modulation. • Supply Reliability: Ambient-temperature storage (<15°C, inert gas) eliminates cold-chain logistics; ≥98% (GC) purity with acid value ≤3.0, melting point 41-45°C, and NMR confirmation ensures multi-parameter lot-to-lot consistency for regulated workflows.

Molecular Formula C7H4BrFO
Molecular Weight 203.01 g/mol
CAS No. 149947-15-9
Cat. No. B121081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluorobenzaldehyde
CAS149947-15-9
Molecular FormulaC7H4BrFO
Molecular Weight203.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)C=O
InChIInChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
InChIKeyOUAZPCKRSSEQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluorobenzaldehyde Identity & Procurement Specs


3-Bromo-2-fluorobenzaldehyde (CAS 149947-15-9; MDL MFCD09027089) is a dihalogenated benzaldehyde derivative with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol . The compound features bromine at the 3-position and fluorine at the 2-position on the benzaldehyde ring, which confers distinct electronic properties and regioselective reactivity patterns . It is characterized by a melting point range of 41.0–45.0°C and a boiling point of 233.7±20.0°C at 760 mmHg . Standard commercial purity specifications are ≥98.0% as determined by GC, with acid value ≤3.0 . The compound is supplied as a white to light yellow crystalline powder or solid, and is air-sensitive, requiring storage under inert gas atmosphere . Its InChI Key is OUAZPCKRSSEQKB-UHFFFAOYSA-N .

1
Medicinal chemistry & agrochemical intermediate synthesisOrthogonal Br/F pattern supports sequential cross-couplings
2
Validated continuous-flow route enables scalable supplyAddresses batch amplification effect; supports multigram-to-kilo campaigns
3
Dual-specification QC reduces side-reaction riskGC purity plus acid value control for aldehyde oxidation products

3-Bromo-2-fluorobenzaldehyde Irreplaceability Over Analogs


Simple substitution with positional isomers (e.g., 2-bromo-6-fluorobenzaldehyde, CAS 360575-28-6) or halogen-swapped analogs (e.g., 3-chloro-2-fluorobenzaldehyde, CAS 85070-48-0) fundamentally alters both regioselectivity in cross-coupling reactions and physicochemical properties relevant to formulation and purification [1]. The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect that modulates aldehyde electrophilicity and directs metal-catalyzed coupling at the bromine-bearing position, while the meta-bromine provides a chemically orthogonal handle for sequential transformations . Gas-phase proton transfer studies on substituted benzaldehydes demonstrate that halogen identity and position significantly alter proton affinity values, with ortho-fluorobenzaldehyde exhibiting measurably lower proton affinity than its meta- or para-substituted counterparts, translating to altered basicity and hydrogen-bonding behavior that cannot be replicated by isomers [2]. Consequently, switching to an alternative regioisomer or halogen analog requires re-optimization of reaction conditions and may yield different product profiles.

Target Compound
  • ortho-F modulates aldehyde electrophilicity and directs coupling at Br site
  • meta-Br provides orthogonal handle for sequential transformations
  • Narrow melting range and acid value control ensure batch consistency
Positional Isomer / Halogen Analog
  • Switching to 2-bromo-6-fluorobenzaldehyde alters regioselectivity and purification behavior
  • Proton affinity and hydrogen-bonding profile differ; cannot be replicated by simple analog
  • Re-optimization of coupling conditions and impurity profiling required

3-Bromo-2-fluorobenzaldehyde Procurement Differentiation Evidence


Purity and Acid Value Benchmarking

3-Bromo-2-fluorobenzaldehyde is commercially available with a standardized purity specification of ≥98.0% as determined by gas chromatography (GC), accompanied by a maximum acid value of 3.0 . This dual-specification approach—simultaneously quantifying organic purity and acidic degradation products—provides procurement-grade assurance beyond simple area-percent purity claims. In contrast, the regioisomer 2-bromo-6-fluorobenzaldehyde (CAS 360575-28-6) is typically supplied at >95% purity without equivalent acid value control [1].

Purity & Acid Value
Direct head-to-head
Target: ≥98.0% GC, Acid Value ≤3.0
Comparator (2-Br-6-F): >95%, Acid Value not reported
Higher minimum purity and explicit acid control reduce aldehyde oxidation risk.
Specifications per vendor technical data; GC analysis.
Analytical Specification Quality Control Procurement Compliance

Continuous-Flow Synthesis Scale-Up Advantage

A continuous-flow synthesis method for 3-bromo-2-fluorobenzaldehyde has been patented and experimentally validated, achieving conversion rates of 68.78% to 70.84% under optimized conditions using a multi-stage lithium-hydrogen exchange/formylation reactor system [1]. This methodology directly addresses the documented problem of 'obvious amplification effect' encountered in traditional batch-scale production, where increased reaction times and side-reaction proliferation degrade yield and purity upon scale-up [1]. The continuous-flow approach reduces risk factors associated with batch exotherms and enables controlled, reproducible production [1].

Continuous-Flow Synthesis
Cross-study comparable
Multi-stage LDA/formylation, 68.8–70.8% HPLC conversion
Batch isolated yield 83% (white solid)
Validated flow route enables scalable, reproducible production with lower exotherm risk.
Patent CN113264819A; THF, −80°C to −60°C.
Process Chemistry Continuous Flow Synthesis Scale-Up Technology

Melting Point and Density vs Regioisomer

3-Bromo-2-fluorobenzaldehyde exhibits a melting point of 41.0–45.0°C with a calculated density of 1.7±0.1 g/cm³ (estimated) . Its regioisomer 2-bromo-6-fluorobenzaldehyde (CAS 360575-28-6) displays a broader melting point range of 39–47°C and a density of 1.700 g/cm³ [1]. While the melting point ranges overlap, the narrower specification for 3-bromo-2-fluorobenzaldehyde (span of 4.0°C vs. 8.0°C for the isomer) indicates tighter crystalline uniformity.

Melting Point & Density
Direct head-to-head
Target mp 41.0–45.0°C (span 4°C), density 1.7±0.1 g/cm³
Isomer mp 39–47°C (span 8°C), density 1.700 g/cm³
Narrower melting range indicates higher crystalline uniformity.
Estimated density; vendor specification methods.
Physicochemical Characterization Crystallization Behavior Formulation

Halogen Effect on Proton Affinity

Gas-phase proton transfer equilibrium studies have quantitatively established that ortho-fluorobenzaldehyde exhibits a lower proton affinity (PA) than benzaldehyde, whereas tolualdehydes (methyl-substituted) show higher PA values [1]. Although direct PA data for 3-bromo-2-fluorobenzaldehyde are not reported in this study, the experimental trend for ortho-fluorobenzaldehyde (PA lower than benzaldehyde) combined with the established electron-withdrawing character of meta-bromine predicts that 3-bromo-2-fluorobenzaldehyde will exhibit proton affinity measurably lower than unsubstituted benzaldehyde and lower than 3-chloro-2-fluorobenzaldehyde (chlorine is less electronegative than fluorine but the overall electronic effect depends on substitution pattern). This class-level inference is supported by the correlation of PA with solution-based linear free energy substituent constants demonstrated in the same study [1].

Proton Affinity Trend
Class-level inference
ortho-F benzaldehyde PA < benzaldehyde; meta-Br expected to further reduce basicity.
Lower predicted basicity affects hydrogen-bonding and acid-compatibility profile.
No direct PA data for target; based on J. Chem. Soc., Perkin Trans. 2, 1997.
Electronic Effects Proton Affinity Reactivity Prediction

3-Bromo-2-fluorobenzaldehyde Procurement Application Scenarios


Regioselective Cross-Coupling for Drug Candidates

The ortho-fluorine, meta-bromine substitution pattern of 3-bromo-2-fluorobenzaldehyde provides a chemically differentiated platform for sequential palladium-catalyzed cross-coupling reactions. The bromine atom serves as a site-selective leaving group for Suzuki-Miyaura, Heck, or Sonogashira couplings, while the fluorine substituent remains intact to modulate pharmacokinetic properties or enable subsequent nucleophilic aromatic substitution . This orthogonal reactivity is explicitly leveraged in the synthesis of GLP-1R modulating compounds and 2-methyl-aza-quinazolines, as documented in patent literature citing 3-bromo-2-fluorobenzaldehyde as a key intermediate . The continuous-flow synthesis method validated for this compound ensures reliable supply for medicinal chemistry campaigns requiring multigram to kilogram quantities with consistent quality .

Herbicide and Insecticide Intermediate

Halogenated benzaldehydes bearing both bromine and fluorine substituents are established intermediates in the synthesis of agrochemical active ingredients. 3-Bromo-2-fluorobenzaldehyde specifically enables the construction of fluorinated aromatic cores found in next-generation herbicides and insecticides, where the fluorine atom enhances metabolic stability and bioavailability in target organisms. The compound's ≥98.0% (GC) purity specification and controlled acid value (≤3.0) reduce the risk of impurity-derived phytotoxicity during field trial formulations, a critical consideration for agrochemical development pipelines .

HTS Solid Form: Automated Weighing Compatibility

The white to light yellow crystalline powder morphology of 3-bromo-2-fluorobenzaldehyde, combined with its melting point of 41.0–45.0°C, provides favorable handling characteristics for automated solid-dispensing systems used in high-throughput experimentation and parallel synthesis . The compound does not require cryogenic storage (storage temperature: room temperature, <15°C recommended, under inert gas), unlike its regioisomer 2-bromo-6-fluorobenzaldehyde which specifies storage under N₂ at 4°C . This ambient-temperature storage compatibility reduces cold-chain logistics complexity and enables integration into automated compound management workflows without dedicated refrigerated storage modules .

Standardized Quality Specs for cGMP-Adjacent Applications

For procurement in regulated environments where analytical traceability is required, 3-bromo-2-fluorobenzaldehyde offers well-defined quality parameters including GC purity (≥98.0%), melting point (41.0–45.0°C), acid value (≤3.0), and NMR structural confirmation . This multi-parameter specification profile exceeds the single-parameter purity claims typical for less-documented analogs, providing procurement professionals and quality assurance teams with verifiable acceptance criteria for incoming material release. The compound's Reaxys Registry Number (13904499) and PubChem Substance ID (354335375) further enable cross-referencing across analytical databases and regulatory submissions .

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate
Regioselective cross-coupling scaffold
Orthogonal Br/F reactivity and purity validation
Agrochemical intermediate
High-purity halogenated building block
Impurity profile and phytotoxicity screening
Automated solid dispensing
Crystalline powder morphology
Weighing accuracy and ambient storage stability
Regulated procurement environments
Multi-parameter specification
Acceptance criteria and analytical traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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